benzyl N-[2-(4-nitrophenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction of benzyl chloroformate with 2-(4-nitrophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the environmental impact of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)ethylamine.
Reduction: Benzyl alcohol and 2-(4-nitrophenyl)ethylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate linkage can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the nitrophenyl group, making it less reactive in electron transfer reactions.
N-(4-Nitrophenyl)ethyl carbamate: Lacks the benzyl group, resulting in different lipophilicity and bioavailability properties.
4-Nitrophenyl carbamate: Lacks the ethyl linkage, affecting its overall molecular structure and reactivity.
Uniqueness
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is unique due to the combination of its benzyl, nitrophenyl, and carbamate groups This unique structure imparts specific chemical reactivity, biological activity, and physicochemical properties that distinguish it from other carbamate derivatives
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O4/c19-16(22-12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19) |
InChI Key |
CRYZSMNZLSDLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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